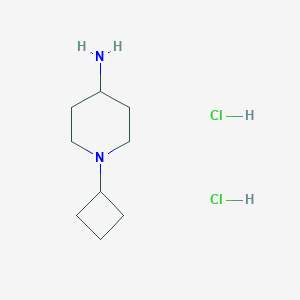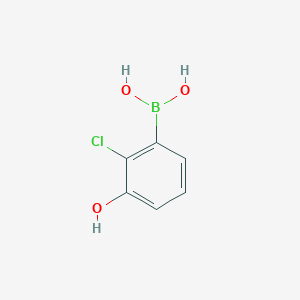
1-(3-氯苯甲酰)哌啶-3-醇
描述
1-(3-Chlorobenzoyl)piperidin-3-ol, also known as 3-chloro-1-(3-chlorobenzoyl)piperidine, is an organic compound belonging to the piperidine family of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 238.6 g/mol and a melting point of 65-66 °C. This compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and polymers. It is used as an intermediate in the synthesis of various drugs and other compounds, as well as in the production of polymers and polymeric materials.
科学研究应用
有机合成中的立体化学
1-(3-氯苯甲酰)哌啶-3-醇在有机合成的立体化学研究中发挥作用。Omar和Basyouni(1974年)进行的研究考察了哌啶催化的巯基与苯甲酰基和对氯苯甲酰基苯基乙炔的加成反应。他们发现不同的溶剂影响(E)-和(Z)-异构体的形成,为合成过程中的立体化学控制提供了见解(Omar & Basyouni, 1974)。
抗惛药物中的结构和电子性质
该化合物已被研究其在抗惛药物中的结构和电子性质。Georges等人(1989年)探索了抗惛化合物的晶体结构,包括1-[6-(4-氯苯基)-1,2,4-三嗪-3-基]哌啶-4-醇。他们的研究结果表明哌啶基的关键取向和相互作用,有助于理解抗惛药物中的分子结构(Georges et al., 1989)。
催化和化学反应
该化合物在理解催化和化学反应方面也具有重要意义。Arnold等人(2003年)讨论了涉及相关哌啶化合物的亲核试剂促进的炔烯-亚胺离子环化反应。这些研究为有机化学中的反应机制和催化提供了宝贵的数据(Arnold等人,2003年)。
晶体学和分子结构
已进行了相关哌啶化合物的晶体学和分子结构研究。例如,Aydın等人(2011年)研究了3-(4-氯苯甲酰)-4-(4-氯苯基)-1-苯乙基哌啶-4-醇的晶体结构,提供了关于分子构象和分子间相互作用的见解(Aydın等人,2011年)。
药物化学中的合成应用
该化合物用于合成各种生物活性分子。Momose等人(1997年)对顺、顺2,6-二取代哌啶-3-醇的对映异构合成进行了研究,展示了其在为生物碱合成创造手性构建块方面的应用,突显了其在药物化学中的重要性(Momose, Toyooka, & Jin, 1997)。
作用机制
- The compound contains a piperidine moiety, which is a common heterocyclic system found in various drugs. Piperidine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
- Piperidine derivatives often modulate cellular processes by binding to receptors, enzymes, or transporters. For example, they may inhibit enzymes involved in cancer cell proliferation or interfere with signaling pathways .
- However, piperidine-based compounds have been linked to pathways related to inflammation, cell growth, and neurotransmission .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
While specific safety and hazard information for 1-(3-Chlorobenzoyl)piperidin-3-ol is not available, related compounds such as 3-Chlorobenzoyl chloride are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause severe skin burns and eye damage and may cause respiratory irritation .
生化分析
Biochemical Properties
1-(3-Chlorobenzoyl)piperidin-3-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved .
Cellular Effects
The effects of 1-(3-Chlorobenzoyl)piperidin-3-ol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 1-(3-Chlorobenzoyl)piperidin-3-ol can alter the expression of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(3-Chlorobenzoyl)piperidin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Chlorobenzoyl)piperidin-3-ol change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Chlorobenzoyl)piperidin-3-ol remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(3-Chlorobenzoyl)piperidin-3-ol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-(3-Chlorobenzoyl)piperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells. The compound’s metabolism involves oxidation and conjugation reactions, which are essential for its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 1-(3-Chlorobenzoyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential .
Subcellular Localization
1-(3-Chlorobenzoyl)piperidin-3-ol exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are essential for its activity and function within the cells .
属性
IUPAC Name |
(3-chlorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPOVWQVQBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




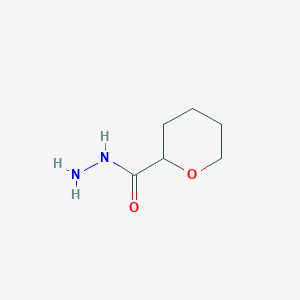
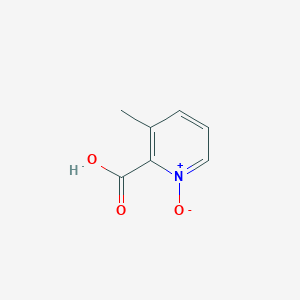
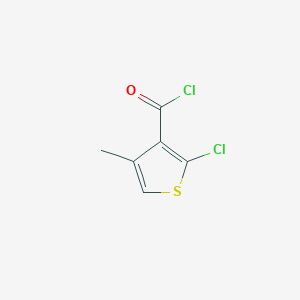
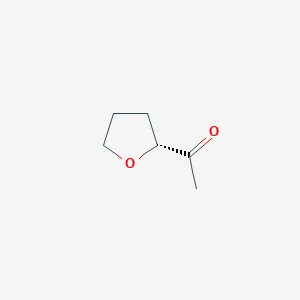


![(6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1419548.png)

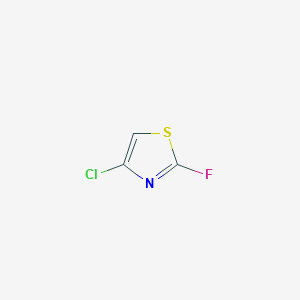
![Silane, (1,4-dioxaspiro[4.5]dec-7-en-8-yloxy)trimethyl-](/img/structure/B1419551.png)
